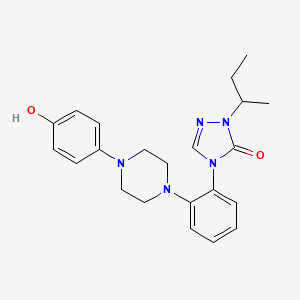

1-sec-butyl-4-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one

Description

1-sec-butyl-4-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazol-5(4H)-one core substituted with a sec-butyl group at position 1 and a phenylpiperazine-hydroxyphenyl moiety at position 3. The compound’s structure integrates a triazole ring, known for its pharmacological versatility, with a piperazine linker and a hydroxyphenyl group, which may enhance receptor-binding affinity and solubility .

Synthesis of this compound involves multistep reactions, including coupling of intermediates such as 4-(4-(4-aminophenyl)piperazin-1-yl)phenol with a sec-butyl-containing precursor. Characterization via NMR and X-ray crystallography confirms its stereochemistry and purity .

Properties

Molecular Formula |

C22H27N5O2 |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

2-butan-2-yl-4-[2-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C22H27N5O2/c1-3-17(2)27-22(29)26(16-23-27)21-7-5-4-6-20(21)25-14-12-24(13-15-25)18-8-10-19(28)11-9-18/h4-11,16-17,28H,3,12-15H2,1-2H3 |

InChI Key |

YPLJQZHBAUOPME-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=CC=C2N3CCN(CC3)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthetic route typically involves:

- Formation of the 1,2,4-triazol-5(4H)-one core : This heterocyclic core is constructed through cyclization reactions involving appropriate hydrazide or hydrazone intermediates.

- Introduction of the sec-butyl substituent : The sec-butyl group is attached to the nitrogen atom of the triazole ring via alkylation reactions.

- Attachment of the 2-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl moiety : This step usually involves nucleophilic substitution or coupling reactions where the phenyl-piperazine fragment is linked to the triazole core.

- Purification : Final purification is achieved through crystallization or chromatographic techniques to isolate the target compound in high purity.

Detailed Synthetic Route (Based on Patent Literature)

According to patent WO2013042138A2 and US9095589B2, the preparation involves:

-

- A precursor triazole compound with a reactive site for substitution.

- A 4-(4-hydroxyphenyl)piperazine derivative.

-

- The reaction between the triazole intermediate and the piperazine derivative is conducted in the presence of a base to facilitate nucleophilic substitution.

- The base deprotonates the hydroxy or amine group, enhancing nucleophilicity.

-

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.

- Temperature: Controlled heating (typically 60–120 °C) is applied to drive the reaction to completion.

- Time: Reaction times vary from several hours to overnight, depending on scale and conditions.

-

- After completion, the reaction mixture is cooled.

- The crude product is extracted and purified by recrystallization or column chromatography.

- Final product is characterized by spectroscopic methods (NMR, MS) to confirm structure.

Summary Table of Preparation Steps

| Step No. | Stage Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of triazole intermediate | Hydrazides, cyclization agents | Forms 1,2,4-triazol-5(4H)-one core |

| 2 | Alkylation with sec-butyl group | sec-Butyl halide or equivalent, base | N-alkylation on triazole nitrogen |

| 3 | Coupling with 4-(4-hydroxyphenyl)piperazine moiety | 4-(4-hydroxyphenyl)piperazine, base, solvent | Nucleophilic substitution |

| 4 | Purification | Crystallization, chromatography | Ensures high purity and polymorph control |

Research Results and Data

- The compound exhibits promising biological activities, particularly antitumor effects, which are partly attributed to the triazole and piperazine functionalities.

- IC50 values against colon carcinoma HCT-116 cells have been reported as low as 6.2 μM, indicating potent cytotoxicity.

- Structure-activity relationship studies suggest that the phenyl ring substitutions can modulate biological efficacy, which underscores the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

MFCD02093087 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different products.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, altering the compound’s structure.

Substitution: In substitution reactions, one functional group in MFCD02093087 is replaced by another, often using specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.

Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of MFCD02093087.

Scientific Research Applications

MFCD02093087 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: MFCD02093087 is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD02093087 exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the context of its use.

Biological Activity

1-sec-butyl-4-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, also known as CAS No. 106461-41-0, is a complex organic compound characterized by its unique molecular structure that includes a triazole ring and piperazine moiety. Its molecular formula is C22H27N5O2, and it has a molecular weight of 393.48 g/mol . This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The structure of the compound is pivotal in determining its biological activity. The presence of the triazole and piperazine groups suggests a potential for various pharmacological effects.

Antitumor Activity

Research indicates that compounds containing triazole rings often exhibit significant antitumor properties. For instance, derivatives of triazoles have shown effective cytotoxicity against various cancer cell lines. In studies involving similar triazole compounds, IC50 values (the concentration required to inhibit cell growth by 50%) were reported as low as 6.2 μM against colon carcinoma HCT-116 cells . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance cytotoxic activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | 6.2 |

| Other Triazole Derivatives | T47D (breast cancer) | 27.3 |

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have also been explored. Certain compounds have demonstrated efficacy in reducing seizure activity in animal models, suggesting that the piperazine component may contribute to this effect .

Anti-inflammatory Properties

Triazole compounds are known for their anti-inflammatory activities. Studies have indicated that derivatives of triazoles can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies

- Antitumor Efficacy Study : A study evaluated the effectiveness of various triazole derivatives on different cancer cell lines, revealing that modifications on the phenyl rings significantly impacted their cytotoxicity. The compound under investigation showed promising results comparable to established chemotherapeutics like doxorubicin .

- Neuroprotective Effects : In another study focusing on neuroprotection, compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Structural Modifications and Pharmacological Implications

Core Triazolone Scaffold : All compounds share the 1,2,4-triazol-5(4H)-one core, which contributes to metabolic stability and hydrogen-bonding interactions with biological targets.

Aromatic Moieties: The hydroxyphenyl-piperazine group (target compound) versus dichlorophenyl (itraconazole analog) alters receptor specificity—hydroxyphenyl may favor serotonin/dopamine receptor interactions, while dichlorophenyl enhances antifungal activity . Linker Variations: The piperazine linker in the target compound and bone cancer agent facilitates conformational flexibility, critical for binding to G-protein-coupled receptors or viral proteases .

Q & A

Basic: What are the standard synthetic protocols for preparing 1-sec-butyl-4-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Triazolone Formation : Cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at 120°C, as demonstrated in analogous triazolone syntheses .

Piperazine Coupling : Reacting 4-(4-hydroxyphenyl)piperazine with a halogenated phenyl intermediate (e.g., bromophenyl derivatives) under Buchwald-Hartwig amination conditions .

sec-Butyl Introduction : Alkylation at the triazole nitrogen using sec-butyl halides in the presence of a base like K₂CO₃ .

Key Validation : Confirm intermediates via TLC and final product purity (>95%) via HPLC .

Basic: How is the compound structurally characterized?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify functional groups (e.g., triazolone C=O stretch at ~1700 cm⁻¹) .

- NMR (¹H/¹³C) : Assign protons and carbons, particularly the sec-butyl group (δ ~1.0–1.5 ppm for CH₃) and piperazine aromatic protons (δ ~6.8–7.2 ppm) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as done for related triazolone derivatives .

Basic: What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using esterase activity assays .

- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety’s affinity .

Advanced: How can conflicting biological activity data be resolved?

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles.

Reproduce Experiments : Standardize protocols (e.g., cell passage number, serum concentration) .

Purity Analysis : Re-examine the compound via LC-MS to rule out degradation products .

SAR Studies : Modify substituents (e.g., replace sec-butyl with tert-butyl) to isolate activity contributions .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:

- Catalyst Screening : Use Pd(OAc)₂/XPhos for efficient piperazine coupling (yield improvement from 60% to >85%) .

- Solvent Optimization : Replace DMF with toluene for alkylation steps to reduce side reactions .

- Temperature Control : Maintain POCl₃ cyclization at 120°C ± 2°C to prevent decomposition .

Advanced: How is metabolic stability evaluated in preclinical studies?

Methodological Answer:

Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .

Metabolite Identification : HR-MS/MS to detect hydroxylated or N-dealkylated products .

CYP Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.